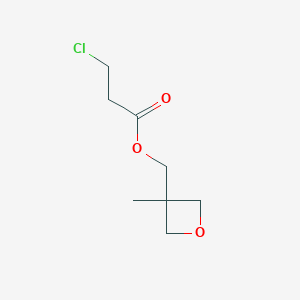![molecular formula C17H15NS B14217261 Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- CAS No. 749217-52-5](/img/structure/B14217261.png)
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is a complex organic compound with a unique structure that includes a benzenamine moiety and a cyclobutenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenamine with a cyclobutenone derivative in the presence of a methylthio group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenamine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated cyclobutenylidene derivatives.
Applications De Recherche Scientifique
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-(methylthio)-: A simpler analog with a similar methylthio group but lacking the cyclobutenylidene moiety.
Benzenamine, 2-methoxy-3-(methylthio)-: Another analog with a methoxy group in addition to the methylthio group.
Uniqueness
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is unique due to its cyclobutenylidene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that simpler analogs may not be suitable for.
Propriétés
Numéro CAS |
749217-52-5 |
|---|---|
Formule moléculaire |
C17H15NS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3-methylsulfanyl-N,2-diphenylcyclobut-2-en-1-imine |
InChI |
InChI=1S/C17H15NS/c1-19-16-12-15(18-14-10-6-3-7-11-14)17(16)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clé InChI |
OQEFOHYFKRQHES-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


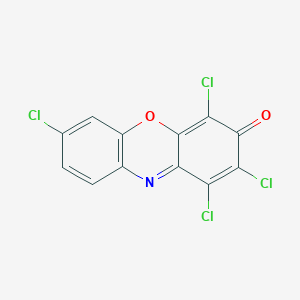
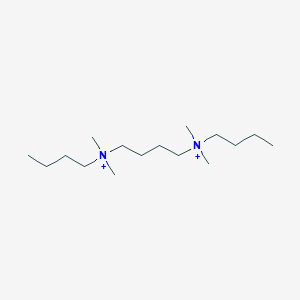

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)

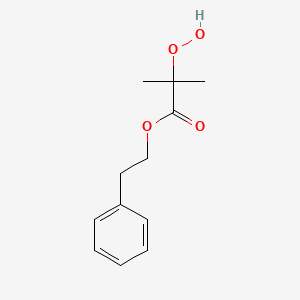
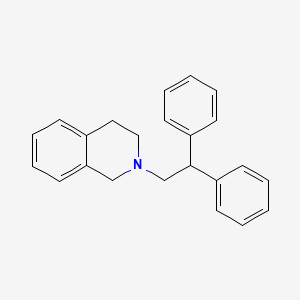
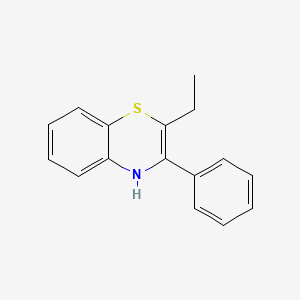
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)
